N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(4-Phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a phenylpiperazine moiety, an ethyl linker, and an ethanediamide group substituted with a trifluoromethoxy phenyl ring. This compound’s design integrates structural motifs known for modulating receptor binding and pharmacokinetic properties, particularly in central nervous system (CNS)-targeted therapeutics. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenylpiperazine moiety may confer affinity for serotonin or dopamine receptors .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c22-21(23,24)31-18-8-6-16(7-9-18)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRMVOVJNFOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction between 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide moiety in this compound is susceptible to hydrolysis under acidic or basic conditions. Key findings include:
Hydrolysis kinetics depend on steric hindrance from the trifluoromethoxy group, which slows reaction rates compared to non-fluorinated analogs .
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under specific conditions:
| Reaction Type | Reagents | Product Formed | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-alkylated piperazine derivative | 65–72% | |
| Acylation | Acetyl chloride, pyridine | Acetylated piperazine intermediate | 78% |
The trifluoromethoxy group’s electron-withdrawing nature reduces the nucleophilicity of the adjacent amide nitrogen, directing reactivity toward the piperazine ring .
Stability Under Oxidative Conditions
Oxidative stability tests reveal degradation pathways:
Catalytic Hydrogenation
The compound’s aromatic rings (phenyl and trifluoromethoxy phenyl) resist hydrogenation, but the ethanediamide linker can be reduced:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10% wt) | H₂ (1 atm), ethanol, 25°C | Partial reduction of amide to amine | 40% | |
| Raney Ni | H₂ (3 atm), THF, 60°C | Full reduction to ethylenediamine analog | 85% |
Photochemical Reactivity
UV-light exposure induces bond cleavage:
| Wavelength (nm) | Solvent | Degradation Pathway | Half-Life | Source |
|---|---|---|---|---|
| 254 | Acetonitrile | Homolytic cleavage of C-N bonds in piperazine | 2.5 hours | |
| 365 | Methanol | Isomerization of trifluoromethoxy group | >24 hours |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the piperazine ring undergoes ring-opening:
| Conditions | Reagents | Major Product | Mechanism | Source |
|---|---|---|---|---|
| Conc. H₂SO₄, 100°C | — | Linear diamino sulfonate derivative | Sulfonation | |
| NaOMe, reflux | Methanol | Cyclic urea formation | Intramolecular attack |
Key Structural Insights Influencing Reactivity:
-
Trifluoromethoxy Group : Stabilizes adjacent aromatic systems via electron-withdrawing effects, reducing electrophilic substitution rates .
-
Piperazine Core : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and facilitates nucleophilic reactions .
-
Ethanediamide Linker : Prone to hydrolysis but stabilizes intramolecular hydrogen bonding, affecting conformational flexibility .
Scientific Research Applications
Antipsychotic Potential
Research indicates that compounds similar to N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit activity at dopamine D2 and serotonin 5-HT(1A) receptors. The selectivity and affinity for these receptors are crucial parameters that influence their effectiveness as antipsychotic agents. Studies have shown that optimizing the ligand's topology can enhance its selectivity towards these receptors, potentially leading to improved therapeutic profiles for treating disorders such as schizophrenia and bipolar disorder .
Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies, which aim to elucidate how variations in chemical structure affect biological activity. These studies have demonstrated that the presence of specific functional groups can significantly alter the binding affinity and selectivity of the compound towards various receptors, providing insights into designing more effective drugs .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified pharmacological profiles. For instance, derivatives with additional aryl groups have been synthesized and tested for enhanced receptor affinity, indicating a promising avenue for developing new therapeutic agents .
Case Study 1: Antipsychotic Efficacy
In a study published in PubMed, researchers explored the efficacy of similar compounds on dopamine receptor modulation. The findings suggested that modifications to the piperazine ring could lead to compounds with improved pharmacokinetic properties and reduced side effects compared to traditional antipsychotics .
Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological effects of this compound in animal models. The results indicated significant anxiolytic effects, suggesting potential applications in treating anxiety disorders alongside psychosis .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antipsychotic Potential | Modulates dopamine D2 and serotonin 5-HT(1A) receptors |
| Structure-Activity Relationship | Insights into how structural modifications affect receptor affinity |
| Synthesis | Multi-step processes yielding various derivatives |
| Neuropharmacology | Demonstrated anxiolytic effects in animal models |
Mechanism of Action
The mechanism of action of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions and potentially alleviating symptoms of neurological disorders . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of ethanediamide derivatives with piperazine/piperidine-based side chains and aryl substituents. Below is a comparative analysis with structurally analogous compounds from recent literature:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Rigidity: The target compound employs a piperazine ring, which offers greater conformational flexibility compared to the piperidine ring in . This flexibility may enhance binding to dynamic receptor pockets (e.g., 5-HT₁A) but reduce selectivity versus rigid analogs . 3.2 for the target compound) .
Substituent Effects: The trifluoromethoxy group (present in the target compound and ) increases electronegativity and resistance to oxidative metabolism compared to the methoxy group in . This aligns with its higher predicted plasma half-life (t₁/₂ = 6.2 hours vs. 4.5 hours for ) .
Receptor Binding Profiles :
- Preliminary docking studies suggest the target compound has moderate affinity for serotonin 5-HT₂A (Ki = 12 nM) and dopamine D₃ (Ki = 28 nM) receptors, whereas shows stronger D₃ affinity (Ki = 8 nM) due to its piperidine-linked hydrophobic substituent .
Q & A
Basic Research Questions
Q. What methods are recommended for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving piperazine and trifluoromethoxy-phenyl conformations .
- Spectroscopic techniques : Combine -NMR, -NMR, and FT-IR to confirm functional groups (e.g., amide bonds, piperazine ring) and assess purity .
- Mass spectrometry (LCMS) : Validate molecular weight and detect synthetic intermediates .
Q. How can synthesis routes be optimized for improved yield and purity?
- Methodology :
- Multi-step optimization : Prioritize reductive amination for piperazine-ethyl linkage formation, followed by coupling with 4-(trifluoromethoxy)phenylacetic acid derivatives .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and monitor via TLC. For thermally sensitive intermediates, employ low-temperature crystallization .
- Reagent selection : Replace traditional bases (e.g., triethylamine) with polymer-supported bases to simplify purification .
Q. What stability studies are critical for experimental design?
- Methodology :
- pH stability : Use buffered solutions (pH 1–13) and analyze degradation via HPLC to identify labile groups (e.g., amide bonds under acidic conditions) .
- Thermal stress testing : Conduct accelerated stability studies (40–60°C) to simulate long-term storage and identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict biological activity and binding mechanisms?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT), focusing on piperazine and trifluoromethoxy groups as key pharmacophores .
- Molecular dynamics (MD) simulations : Validate docking results by simulating ligand-receptor complexes in explicit solvent (GROMACS) for ≥100 ns to assess stability .
- QSAR analysis : Corrogate substituent effects (e.g., trifluoromethoxy vs. trifluoromethyl) on receptor affinity using Hammett constants .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodology :
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP levels in kinase assays) to minimize variability .
- Off-target profiling : Screen against secondary targets (e.g., dopamine D, sigma-1 receptors) using radioligand binding assays to identify polypharmacology .
- In silico validation : Apply consensus scoring (e.g., Glide, Schrödinger) to prioritize high-confidence targets .
Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed?
- Methodology :
- PK parameters : Administer intravenously/orally in rodent models and measure plasma half-life via LC-MS/MS. Note high lipophilicity (logP >3) may necessitate formulation with cyclodextrins .
- Blood-brain barrier (BBB) penetration : Use in situ perfusion to quantify brain-plasma ratios, leveraging the compound’s piperazine moiety for potential CNS activity .
Q. What analytical approaches identify degradation products during long-term storage?
- Methodology :
- Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze via LC-HRMS to detect photo-oxidation byproducts (e.g., N-oxide formation on piperazine) .
- Degradant isolation : Use preparative HPLC to isolate impurities and characterize via -NMR for trifluoromethoxy group integrity .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
- Methodology :
- Scaffold modification : Replace the phenylpiperazine group with 4-arylpiperidines to assess steric effects on receptor binding .
- Bioisosteric replacement : Substitute trifluoromethoxy with pentafluorosulfanyl groups to evaluate metabolic stability in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
